molecular formula C8H17N3 B11918952 1,4,8-Triazaspiro[5.5]undecane CAS No. 554435-42-6

1,4,8-Triazaspiro[5.5]undecane

Cat. No.: B11918952
CAS No.: 554435-42-6
M. Wt: 155.24 g/mol
InChI Key: QCBIMALZSIQJGY-UHFFFAOYSA-N
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Description

1,4,8-Triazaspiro[55]undecane is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Triazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,8-Triazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazaspiro compounds.

Scientific Research Applications

1,4,8-Triazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,8-Triazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 1,3,8-Triazaspiro[4.5]decane

Comparison

1,4,8-Triazaspiro[5.5]undecane is unique due to its specific spiro structure and the position of the nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

554435-42-6

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

1,4,8-triazaspiro[5.5]undecane

InChI

InChI=1S/C8H17N3/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9-11H,1-7H2

InChI Key

QCBIMALZSIQJGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CNCCN2

Origin of Product

United States

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